1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine
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Overview
Description
1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a methylprop-2-en-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable amine under specific conditions. One common method involves the use of a reductive amination process, where the aldehyde is first converted to an imine intermediate, followed by reduction to the desired amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor or receptor antagonist. The molecular pathways involved can include inhibition of enzyme activity or blocking of receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine
- 1-(3,4-Difluorophenyl)ethanone
- 1-(3,4-Difluorophenyl)cyclopropylamine
Uniqueness
1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the difluorophenyl group enhances its reactivity and potential for forming various derivatives. Additionally, its specific amine structure allows for targeted interactions in biological systems, making it a valuable compound in pharmaceutical research .
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C10H11F2N/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-5,10H,1,13H2,2H3 |
InChI Key |
KPUZIFKPEXQWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C1=CC(=C(C=C1)F)F)N |
Origin of Product |
United States |
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